molecular formula C11H16Cl3NO4 B4815638 Dipropyl (1-amino-2,2,2-trichloroethylidene)propanedioate

Dipropyl (1-amino-2,2,2-trichloroethylidene)propanedioate

Cat. No.: B4815638
M. Wt: 332.6 g/mol
InChI Key: HLRDWGBFVNKCCP-UHFFFAOYSA-N
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Description

Dipropyl (1-amino-2,2,2-trichloroethylidene)propanedioate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as esters and a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (1-amino-2,2,2-trichloroethylidene)propanedioate typically involves the reaction of propylamine with trichloroacetic acid, followed by esterification with propanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (1-amino-2,2,2-trichloroethylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the trichloro group into less chlorinated derivatives.

    Substitution: The primary amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are typical for substitution reactions.

Major Products Formed

The major products formed from these reactions vary widely but can include derivatives with altered functional groups, such as hydroxyl or alkyl groups, depending on the specific reaction conditions.

Scientific Research Applications

Dipropyl (1-amino-2,2,2-trichloroethylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dipropyl (1-amino-2,2,2-trichloroethylidene)propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dipropyl (1-amino-2,2,2-trichloroethylidene)malonate
  • Dipropyl (1-amino-2,2,2-trichloroethylidene)acetate

Uniqueness

Dipropyl (1-amino-2,2,2-trichloroethylidene)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

dipropyl 2-(1-amino-2,2,2-trichloroethylidene)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl3NO4/c1-3-5-18-9(16)7(8(15)11(12,13)14)10(17)19-6-4-2/h3-6,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRDWGBFVNKCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=C(C(Cl)(Cl)Cl)N)C(=O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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